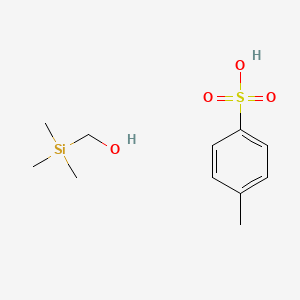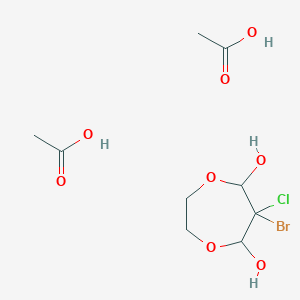
Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol is a complex organic compound with a unique structure that includes both halogen and diol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a dioxepane precursor, followed by the introduction of acetic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and diol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 6-bromo-1,4-dioxepane-5,7-diol
- 6-chloro-1,4-dioxepane-5,7-diol
- Acetic acid;1,4-dioxepane-5,7-diol
Uniqueness
Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol is unique due to the presence of both bromine and chlorine atoms, which can significantly alter its chemical reactivity and interactions compared to similar compounds. This dual halogenation provides distinct properties that can be leveraged in various applications.
Propiedades
Número CAS |
61207-81-6 |
|---|---|
Fórmula molecular |
C9H16BrClO8 |
Peso molecular |
367.57 g/mol |
Nombre IUPAC |
acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol |
InChI |
InChI=1S/C5H8BrClO4.2C2H4O2/c6-5(7)3(8)10-1-2-11-4(5)9;2*1-2(3)4/h3-4,8-9H,1-2H2;2*1H3,(H,3,4) |
Clave InChI |
FAFZHWJTDISRDE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1COC(C(C(O1)O)(Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






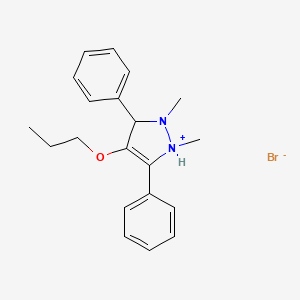
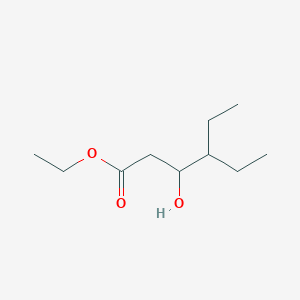
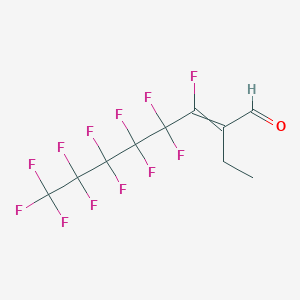
![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
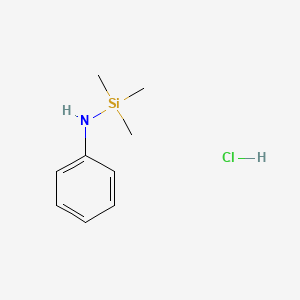

![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)
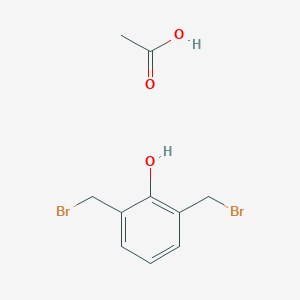
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
